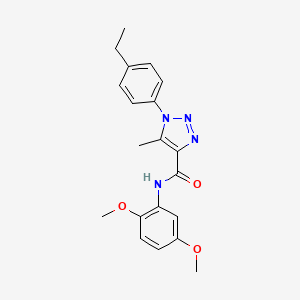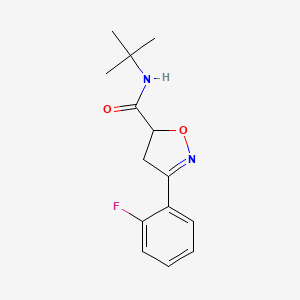
N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and apoptosis.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide involves the inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, which is a serine/threonine kinase that is involved in various cellular processes. N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has two isoforms, alpha and beta, which are involved in different cellular functions. The inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide by N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide leads to the regulation of various downstream signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide are diverse and depend on the specific disease being targeted. In Alzheimer's disease, the compound has been shown to reduce the accumulation of beta-amyloid plaques and tau protein, which are the hallmark features of the disease. In bipolar disorder, the compound has been shown to regulate mood stabilizers and reduce manic behavior. In cancer, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments are its high potency and specificity for N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibition. This compound has been extensively studied and has been shown to have a high yield and purity in synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may require further optimization of dosage and administration.
Future Directions
The future directions for N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide research include the development of more potent and specific N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibitors, the exploration of its therapeutic potential in other diseases, and the optimization of dosage and administration for clinical applications. Additionally, the identification of new downstream signaling pathways and targets of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibition may provide new insights into the mechanisms of action of this compound and its potential therapeutic applications.
Scientific Research Applications
N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide by this compound has been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein. In bipolar disorder, the inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to regulate mood stabilizers and reduce manic behavior. In cancer, N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-tert-butyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-14(2,3)16-13(18)12-8-11(17-19-12)9-6-4-5-7-10(9)15/h4-7,12H,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTCAGJVOLCUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
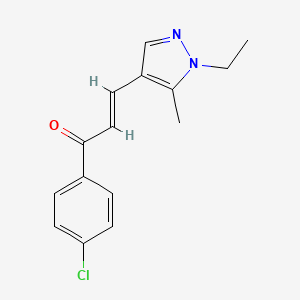
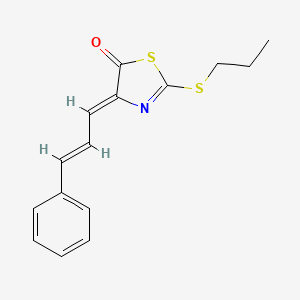
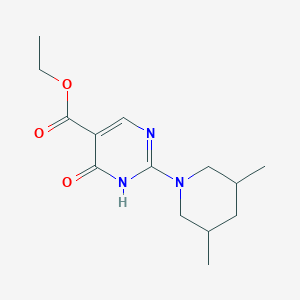
![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4696020.png)
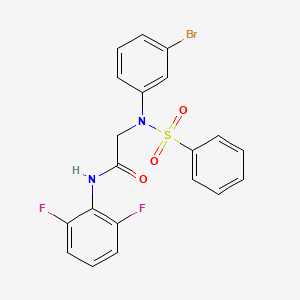
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea](/img/structure/B4696033.png)
![methyl {4-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4696044.png)
![7-(difluoromethyl)-5-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4696051.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4696062.png)
